Spheciosterol sulfate A
Description
Structure
2D Structure
3D Structure of Parent
Properties
Molecular Formula |
C30H47Na3O13S3 |
|---|---|
Molecular Weight |
780.9 g/mol |
IUPAC Name |
trisodium;[(2S,3S,4R,5R,6S,8S,10S,13R,14S,17R)-17-[(2R)-5-ethyl-6-methylhept-6-en-2-yl]-4-hydroxy-10,13,14-trimethyl-2,3-disulfonatooxy-1,2,3,4,5,6,7,8,12,15,16,17-dodecahydrocyclopenta[a]phenanthren-6-yl] sulfate |
InChI |
InChI=1S/C30H50O13S3.3Na/c1-8-19(17(2)3)10-9-18(4)20-11-13-30(7)22-15-23(41-44(32,33)34)25-26(31)27(43-46(38,39)40)24(42-45(35,36)37)16-28(25,5)21(22)12-14-29(20,30)6;;;/h12,18-20,22-27,31H,2,8-11,13-16H2,1,3-7H3,(H,32,33,34)(H,35,36,37)(H,38,39,40);;;/q;3*+1/p-3/t18-,19?,20-,22-,23+,24+,25+,26-,27-,28-,29-,30+;;;/m1.../s1 |
InChI Key |
WRVCTOGRYOAJKK-ONTYOIMKSA-K |
Isomeric SMILES |
CCC(CC[C@@H](C)[C@H]1CC[C@@]2([C@@]1(CC=C3[C@H]2C[C@@H]([C@@H]4[C@@]3(C[C@@H]([C@H]([C@@H]4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C)C(=C)C.[Na+].[Na+].[Na+] |
Canonical SMILES |
CCC(CCC(C)C1CCC2(C1(CC=C3C2CC(C4C3(CC(C(C4O)OS(=O)(=O)[O-])OS(=O)(=O)[O-])C)OS(=O)(=O)[O-])C)C)C(=C)C.[Na+].[Na+].[Na+] |
Synonyms |
spheciosterol sulfate A |
Origin of Product |
United States |
Isolation and Purification of Spheciosterol Sulfate a
Source Organism and Collection Details
Spheciosterol sulfate (B86663) A was notably isolated from the marine sponge Spheciospongia sp. nih.gov. The specific specimen, designated as sample CDO-00-12-141, was collected via scuba diving in Cagayan de Oro, Philippines. nih.gov A voucher specimen from this collection is maintained at the University of Utah. nih.gov The Spheciospongia sp. from which the compound was isolated is described as a massive, gray olive-green sponge with small fistules projecting from the substrate. nih.gov
Marine sponges of the genus Spheciospongia are found in various locations throughout the Philippines. Studies have documented their presence in Talim Bay, Lian, Batangas, as well as in the waters around Cebu. dlsu.edu.phupd.edu.ph The diverse marine ecosystems of the Philippines, known for supporting a high diversity of sponge species, provide a rich environment for the discovery of novel marine natural products. dlsu.edu.phresearchgate.net
Table 1: Collection Sites of Spheciospongia sp. in the Philippines
| Location | Specific Site(s) | Coordinates |
|---|---|---|
| Cagayan de Oro | Not specified | 09°39.385′ N, 125°23.449′ E |
| Lian, Batangas | Talim Bay (including Roces) | 13°96'77.3" N, 120°61'47.02" E |
Note: This table is interactive and can be sorted by column.
While Spheciosterol sulfate A itself was isolated from Spheciospongia sp., the characteristic side chain of this molecule has been identified in several other marine organisms. nih.gov This suggests a potentially broader distribution of the biosynthetic pathways responsible for creating this structural feature.
Marine sources reported to contain analogues of the this compound side chain include:
Green Algae: Species of the genus Codium and the species Ulva lactuca. nih.gov
Sponges: The sponge Echinoclathria subhispida. nih.gov
Chrysophytes: An unidentified species of chrysophyte has also been found to contain this side chain. nih.gov
Extraction Methodologies for Sulfated Sterols
The extraction of sulfated sterols like this compound from marine sponges involves a multi-step process designed to separate these polar compounds from the complex mixture of metabolites present in the organism. nih.gov A general approach begins with the extraction of the sponge tissue using polar solvents.
In the case of the Spheciospongia sp. that yielded this compound, the initial step involved creating a crude extract from the sponge material using methanol (B129727). nih.gov This methanol extract contains a wide array of compounds. Due to the sulfated nature of the target molecule, which imparts significant polarity, further separation steps are required to isolate it from other components of the extract. nih.gov The process often involves partitioning the crude extract between different solvents to begin the separation based on polarity. nih.gov
Bioassay-Guided Fractionation Techniques (e.g., PKCζ Activity Screening)
Bioassay-guided fractionation is a critical strategy used to isolate bioactive natural products. brieflands.commdpi.com This method involves systematically separating the crude extract into fractions and testing the biological activity of each fraction. The most active fractions are then selected for further separation, progressively narrowing down the search to the individual active compound. nih.gov
In the discovery of this compound, crude extracts from a library of marine invertebrates were screened for their ability to inhibit Protein Kinase C zeta (PKCζ). nih.gov The methanol extract of Spheciospongia sp. showed significant activity in this initial screen. nih.gov PKCζ is an enzyme involved in various cellular processes, and its inhibitors are of interest for their potential therapeutic applications. nih.gov This initial "hit" prompted the fractionation of the extract, with each subsequent fraction being tested for PKCζ inhibition to guide the purification process toward the active constituents, ultimately leading to the isolation of this compound and its analogues. nih.govnih.gov
Chromatographic Separation and Purification Strategies (e.g., Reversed-Phase HPLC)
Following initial extraction and fractionation, chromatographic techniques are essential for the final purification of sulfated sterols. nih.govsigmaaldrich.com For the isolation of this compound, the process involved several stages of chromatography.
The crude extract was first separated on an HP20SS resin, a type of macroporous adsorbent resin, using a step gradient of water to isopropanol. nih.gov The fraction that showed PKCζ activity was then subjected to several rounds of reversed-phase high-performance liquid chromatography (RP-HPLC). nih.govnih.gov
Specifically, a fraction was chromatographed by HPLC using an Agilent ZORBAX Eclipse XDB C₈ column. nih.gov The final purification of this compound was achieved using a gradient of acetonitrile (B52724) and water (containing 20 mM NaCl) on the C₈ column, with the compound eluting at a retention time of 25.7 minutes. nih.gov A subsequent desalting step was necessary to remove the sodium chloride used in the mobile phase, which involved extraction and filtration through C₁₈ Sep-Pak cartridges. nih.gov
Table 2: Chromatographic Details for this compound Purification
| Stage | Chromatographic Method | Stationary Phase | Mobile Phase Gradient | Elution Time |
|---|---|---|---|---|
| Initial Separation | Resin Chromatography | HP20SS | Water to Isopropanol | Not Applicable |
| Intermediate HPLC | RP-HPLC | Agilent ZORBAX Eclipse XDB C₈ | 2% Acetonitrile/Water to 100% Acetonitrile | Not Applicable |
Note: This table is interactive and can be sorted by column.
Structural Characterization and Elucidation of Spheciosterol Sulfate a
Analysis of the Side Chain Structure in Spheciosterol Sulfate (B86663) A
Attached to the D-ring at position C-17 is a complex side chain. nih.gov The structure of this aliphatic chain was determined using a combination of COSY and HMBC experiments. nih.gov HMBC correlations from the methyl protons of Me-21 to carbons C-17, C-20, and C-22, and from Me-29 to C-24 and C-28, were crucial in establishing the carbon backbone. nih.gov COSY correlations confirmed the connectivity between protons along the chain, including from H-22 to H-23, H-23 to H-24, and H-24 to H-28. nih.gov This particular side chain has been previously identified in other marine organisms. nih.gov
Identification of Sulfate Ester Linkages
The presence of three sulfate esters was strongly suggested by the molecular formula derived from HRESIMS and was confirmed by tandem mass spectrometry (MS/MS) experiments. nih.govacs.orgfigshare.com These experiments showed characteristic losses of 80 Da, corresponding to the mass of SO₃, a hallmark fragmentation pattern for sulfate esters. nih.gov The presence of multiply charged ions in the HRESIMS spectrum also indicated the polysulfated nature of the molecule. nih.gov By comparing the NMR data with known related compounds, the three sulfate groups were assigned to positions 2β, 3α, and 6α on the steroid nucleus. mdpi.combioscientifica.com
Biosynthetic Pathways of Spheciosterol Sulfate a
Proposed Biogenesis of the Steroid Nucleus (e.g., 4β-hydroxy-14α-methyl sterols)
The steroid nucleus of spheciosterol sulfate (B86663) A is characterized by a Δ⁹⁽¹¹⁾-4β-hydroxy-14α-methyl substitution pattern. This is an uncommon feature among marine steroids. nih.gov The proposed biogenesis of this nucleus likely starts from parkeol (B1252197), which is the Δ⁹⁽¹¹⁾ isomer of lanosterol (B1674476). nih.govacs.org In many organisms, sterol biosynthesis proceeds via lanosterol or cycloartenol, but in some marine invertebrates like holothurians, and likely in sponges, parkeol serves as the direct precursor. nih.gov
The formation of the 4β-hydroxy-14α-methyl sterol core involves several key enzymatic steps:
14α-Demethylation: The initial step in the modification of the precursor is the removal of the 14α-methyl group. This reaction is catalyzed by a sterol 14α-demethylase (CYP51), a cytochrome P450 enzyme. nih.gov The process is a multi-step oxidative reaction that converts the methyl group into a carboxylic acid, which is then removed as formic acid, leading to the formation of a Δ¹⁴ double bond. nih.govacs.org
C4-Demethylation and Hydroxylation: Following or concurrently with the 14α-demethylation, modifications at the C4 position occur. The removal of the two methyl groups at C4 is a sequential process involving a C4-methyl oxidase, a C3-sterol dehydrogenase, and a 3-ketoreductase. pnas.orgresearchgate.net The 4α-methyl group is first oxidized to a carboxylic acid. pnas.org The subsequent decarboxylation and reduction steps lead to the removal of the methyl group. pnas.org The presence of a 4β-hydroxy group in spheciosterol sulfate A suggests a specific hydroxylation step, although the exact enzyme responsible in this specific pathway has not been fully elucidated. The stereochemistry at C4 is notable, as the final 4α-methyl group in the precursor is typically in the more stable equatorial position, while this compound possesses an axial 4β-hydroxy group. nih.govacs.org
The table below summarizes the key proposed stages in the biogenesis of the this compound steroid nucleus.
| Proposed Stage | Precursor Moiety | Key Enzymatic Action | Resulting Moiety |
| Initial Precursor | Parkeol | Cyclization of 2,3-oxidosqualene | Δ⁹⁽¹¹⁾-lanostane skeleton |
| 14α-Demethylation | 14α-methyl group | Sterol 14α-demethylase (CYP51) | Δ¹⁴ double bond formation |
| C4-Demethylation | 4,4-dimethyl groups | C4-methyl oxidase, C3-dehydrogenase | Removal of C4 methyl groups |
| 4β-Hydroxylation | C4 position | Hydroxylase | 4β-hydroxy group |
Proposed Biogenesis of the Side Chains in Spheciosterol Sulfates (e.g., from parkeol via S-adenosylmethionine Methylations)
The side chain of this compound is believed to be derived from the side chain of parkeol through a series of methylation reactions involving S-adenosylmethionine (SAM) as the methyl donor. nih.gov This process of biomethylation is a common strategy in the biosynthesis of diverse sterol side chains in marine organisms. nih.govmdpi.com
The proposed pathway for the formation of the side chain of this compound is as follows:
An electrophilic methyl group from SAM is added to the 24,25-double bond of the parkeol side chain. nih.gov
This is followed by a Wagner-Meerwein 1,2-hydride shift, which results in the formation of a 24,28-double bond. nih.gov
Further enzymatic modifications, which are not yet fully characterized, would lead to the specific side chain structure seen in this compound. nih.gov
The side chain of this compound has been found in other marine organisms, including certain species of green algae (Codium and Ulva lactuca), the sponge Echinoclathria subhispida, and an unidentified chrysophyte, suggesting a potentially conserved biosynthetic pathway across different marine taxa. nih.gov
Enzymatic Mechanisms in Sulfation Pathways for Marine Steroids
The addition of sulfate groups to the steroid nucleus is the final key step in the biosynthesis of this compound. This sulfation is catalyzed by a class of enzymes known as sulfotransferases (SULTs). nih.govmdpi.com In eukaryotic organisms, the universal sulfate donor for these reactions is 3'-phosphoadenosine-5'-phosphosulfate (PAPS). nih.govmdpi.com
The general mechanism of sulfation involves the transfer of a sulfonate group (-SO₃⁻) from PAPS to a hydroxyl group on the acceptor molecule, in this case, the steroid. nih.gov Cytosolic SULTs are responsible for the sulfation of a wide variety of substrates, including steroids. nih.govmdpi.com The sulfation of steroids in marine organisms can have several effects, including increasing their water solubility and altering their biological activity. bioscientifica.commdpi.com While the specific SULTs involved in the biosynthesis of this compound have not been identified, the presence of three sulfate groups suggests a highly efficient or multi-step enzymatic process. nih.gov The study of SULTs in marine organisms is an active area of research, as these enzymes play a crucial role in the chemical ecology and physiology of these organisms. nih.gov
Comparative Biosynthetic Analysis with Related Marine Sterols
The biosynthesis of this compound shares similarities with that of other related marine sterols, particularly the topsentiasterol sulfates, which were isolated from the same sponge, Spheciospongia sp. nih.govbioscientifica.com and other sponges of the genus Topsentia. mdpi.commdpi.com
Shared Features:
Steroid Nucleus Precursor: Both spheciosterol sulfates and topsentiasterol sulfates are proposed to have a Δ⁹⁽¹¹⁾-14α-methyl steroid nucleus derived from parkeol. nih.govmdpi.com
Side Chain Biogenesis: The side chains of both classes of compounds are thought to be formed through methylation of the parkeol side chain by S-adenosylmethionine. nih.govmdpi.com
Key Differences:
Steroid Nucleus Substitution: While both have the core Δ⁹⁽¹¹⁾-14α-methyl structure, the hydroxylation and sulfation patterns on the steroid nucleus can differ. For instance, some topsentiasterols also feature a 4β-hydroxy group. mdpi.com
Side Chain Terminus: The terminal structures of the side chains show significant variation. For example, topsentiasterol sulfates can possess butenolide or furan (B31954) functionalities at the end of their side chains, which are not present in this compound. mdpi.combioscientifica.com Some topsentiasterols have also been found with halogenated side chains. mdpi.comresearchgate.net
The following table provides a comparative overview of the biosynthetic features of this compound and related topsentiasterol sulfates.
| Feature | This compound | Topsentiasterol Sulfates |
| Sponge Source (example) | Spheciospongia sp. nih.gov | Topsentia sp., Spheciospongia sp. nih.govbioscientifica.com |
| Proposed Steroid Precursor | Parkeol nih.gov | Parkeol nih.govmdpi.com |
| Core Steroid Nucleus | Δ⁹⁽¹¹⁾-4β-hydroxy-14α-methyl nih.gov | Δ⁹⁽¹¹⁾-14α-methyl (with variations in hydroxylation) nih.govmdpi.commdpi.com |
| Side Chain Modification | SAM-mediated methylation nih.gov | SAM-mediated methylation, oxidation, and other modifications mdpi.com |
| Unique Side Chain Features | Specific alkyl branching pattern nih.gov | Can include butenolide, furan, or halogenated termini mdpi.combioscientifica.commdpi.comresearchgate.net |
| Sulfation | Trisulfated nih.gov | Often polysulfated (e.g., trisulfated) bioscientifica.com |
This comparative analysis highlights a common biosynthetic origin for a diverse array of marine sterols, with subtle variations in enzymatic pathways leading to a wide range of structurally unique and biologically active compounds.
Biological Activities and Mechanistic Studies of Spheciosterol Sulfate a
Inhibition of Protein Kinase C Zeta (PKCζ) by Spheciosterol Sulfate (B86663) A
Protein Kinase C (PKC) represents a family of serine/threonine kinases that are crucial in regulating a multitude of cellular processes. bioscientifica.com The PKC family is divided into conventional, novel, and atypical isoforms based on their structure and activation requirements. bioscientifica.com Atypical PKCs, including PKCζ, are implicated in fundamental cellular functions such as cell proliferation, survival, and the establishment of cell polarity. bioscientifica.com Notably, PKCζ is a key component in signaling pathways that can lead to the activation of NF-κB. bioscientifica.com
In Vitro Potency Assessment against PKCζ
The inhibitory potential of Spheciosterol sulfate A against the atypical PKC isoform, PKCζ, has been quantitatively assessed through in vitro assays. Research has demonstrated that this compound inhibits PKCζ with a half-maximal inhibitory concentration (IC50) of 1.59 μM. bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov This finding indicates a potent level of inhibition.
For comparative purposes, other related sterol sulfates isolated from the same sponge, Spheciospongia sp., also exhibited inhibitory activity against PKCζ. Spheciosterol sulfate B and Spheciosterol sulfate C showed IC50 values of 0.53 μM and 0.11 μM, respectively, while topsentiasterol sulfate E had an IC50 value of 1.21 μM. bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov
| Compound | IC50 against PKCζ (μM) | Reference |
|---|---|---|
| This compound | 1.59 | bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov |
| Spheciosterol sulfate B | 0.53 | bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov |
| Spheciosterol sulfate C | 0.11 | bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov |
| Topsentiasterol sulfate E | 1.21 | bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.gov |
Modulation of Nuclear Factor-Kappa B (NF-κB) Activation
Nuclear Factor-kappa B (NF-κB) is a protein complex that acts as a transcription factor and plays a pivotal role in the cellular response to inflammatory stimuli. scienggj.org It is involved in the transcription of DNA and activates the expression of numerous genes, including those responsible for inflammation and immune responses. scienggj.orgmdpi.com The activation of NF-κB is a well-characterized downstream effect of atypical PKC signaling, including that of PKCζ. bioscientifica.com
Cell-Based Assay Results on NF-κB Activation
The ability of this compound to modulate the NF-κB signaling pathway has been investigated using cell-based assays. In a study utilizing primary human chondrocytes, this compound was found to inhibit the activation of NF-κB. bioscientifica.comnih.gov The effective concentration required to achieve 50% of the maximal response (EC50) for the inhibition of NF-κB activation by a series of related compounds, including this compound, was determined to be in the range of 12–64 μM. bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.govacs.org The assay measured the activation of the p65 subunit of NF-κB in response to stimulation by interleukin-1β (IL-1β), a pro-inflammatory cytokine. bioscientifica.com
| Compound Series | Assay Type | Cell Type | EC50 for NF-κB Inhibition (μM) | Reference |
|---|---|---|---|---|
| Spheciosterol sulfates A-C and Topsentiasterol sulfate E | Cell-based NF-κB p65 activation assay | Primary human chondrocytes | 12-64 | bioscientifica.comnih.govmdpi-res.comresearchgate.netnih.govacs.org |
Downstream Signaling Pathway Effects Related to NF-κB
While specific studies detailing the downstream gene expression changes induced by this compound are limited, its established inhibition of NF-κB activation has significant implications. The NF-κB signaling pathway is a master regulator of inflammation, controlling the expression of a wide array of pro-inflammatory genes. mdpi.comnih.gov These include genes encoding for cytokines (such as TNF-α, IL-1β, and IL-6), chemokines, and adhesion molecules, all of which are crucial for initiating and sustaining an inflammatory response. mdpi.com
Implications for Anti-Inflammatory Research
The dual ability of this compound to inhibit both PKCζ and the subsequent activation of NF-κB positions it as a compound of interest in the field of anti-inflammatory research. Chronic inflammation is a key component of numerous diseases, and the signaling pathways involving PKCζ and NF-κB are recognized as important therapeutic targets. bioscientifica.comscispace.com The potent in vitro activity of this compound suggests that it could serve as a valuable molecular probe for further investigating the roles of these pathways in inflammatory processes. Moreover, its chemical structure could provide a scaffold for the development of novel, more potent, and selective inhibitors for therapeutic applications in inflammatory disorders. scienggj.org
Cellular and Molecular Anti-Inflammatory Mechanisms Potentially Modulated
This compound demonstrates anti-inflammatory potential through the modulation of key signaling pathways. Research has shown that it can inhibit the activation of nuclear factor-kappa B (NF-κB), a crucial transcription factor involved in the inflammatory response. nih.gov In a cell-based assay using primary human chondrocytes, this compound, along with its structural analogs, inhibited NF-κB activation. nih.gov The activation of NF-κB is a central event in many inflammatory diseases, as it triggers the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. nih.govmdpi.com
Relevance in Anticancer Research
The potential of this compound in anticancer research is an area of active investigation, focusing on its ability to inhibit cancer-associated kinases and influence fundamental cellular processes like proliferation and apoptosis.
A significant finding is the ability of this compound to inhibit protein kinase C zeta (PKCζ). nih.gov PKCζ is an atypical isoform of the protein kinase C family, which is implicated in various cellular functions, including cell proliferation, gene expression, and survival. nih.gov Dysregulation of PKC isoforms is linked to the progression of numerous diseases, including cancer. nih.govmdpi.com
This compound has been shown to inhibit PKCζ with a notable IC50 value. nih.gov The inhibition of PKCζ is considered a promising strategy for cancer therapy, as this kinase is involved in tumorigenesis and cancer progression. mdpi.comfrontiersin.org The table below summarizes the inhibitory activity of this compound and related compounds against PKCζ.
| Compound | IC50 (μM) against PKCζ |
| This compound | 1.59 |
| Spheciosterol sulfate B | 0.53 |
| Spheciosterol sulfate C | 0.11 |
| Topsentiasterol sulfate E | 1.21 |
| Data from Whitson et al., 2008. nih.gov |
The inhibition of key signaling molecules like PKCζ by this compound suggests a potential influence on cancer cell proliferation and apoptosis. nih.gov Apoptosis, or programmed cell death, is a critical mechanism for eliminating damaged or cancerous cells. nih.govunc.edu Many anticancer therapies aim to induce apoptosis in tumor cells. nih.gov
The PKC family of kinases plays a complex role in regulating cell survival and apoptosis. nih.gov By inhibiting PKCζ, this compound may disrupt signaling pathways that promote cancer cell survival, thereby sensitizing them to apoptosis. The regulation of cell proliferation and apoptosis involves intricate networks of proteins and signaling pathways, and the precise mechanisms by which this compound exerts its effects are a subject for further research. nih.gov
Broader Spectrum Biological Activities of Trisulfated Steroids
Trisulfated steroids, the class of compounds to which this compound belongs, exhibit a wide range of biological activities beyond their anti-inflammatory and anticancer potential. nih.gov
Several trisulfated steroids isolated from marine organisms have demonstrated significant antiviral activity, particularly against the human immunodeficiency virus (HIV) and herpes simplex virus (HSV). bioscientifica.comnih.gov While research on this compound's specific antiviral properties is ongoing, the general activity of this class of compounds is promising. bioscientifica.com Studies have indicated that the presence and position of sulfate groups are often crucial for the antiviral effects of these steroids. bioscientifica.com For instance, certain disulfated and trisulfated sterols have shown potent activity against various viruses. bioscientifica.comresearchgate.net
Trisulfated steroids have also been recognized for their antifungal properties. bioscientifica.comnih.gov They have shown inhibitory activity against various fungal species, including Candida species. bioscientifica.comup.pt For example, halistanol (B14433394) trisulfate has demonstrated activity against both sensitive and azole-resistant strains of Candida. bioscientifica.comup.pt The antifungal activity of these steroids is often dependent on the sulfation pattern. bioscientifica.com Some trisulfated sterols have been found to be active against fungi at low concentrations, highlighting their potential as leads for new antifungal agents. up.ptresearchgate.net
Antibacterial Properties
While a broad range of biological activities has been described for trisulfated steroids from marine sources, including antibacterial effects, specific data on the antibacterial properties of this compound are not extensively detailed in current research literature. researchgate.net Studies on related marine-derived compounds, such as topsentiasterol sulfates, have shown antifungal activity. researchgate.net For instance, topsentiasterol sulfates A-E have been isolated from the marine sponge Topsentia sp. and demonstrated antimicrobial properties. researchgate.net Similarly, other sulfated steroids from marine sponges have been noted for their potential as antifungal agents. researchgate.net However, dedicated studies measuring the minimum inhibitory concentration (MIC) or detailing the spectrum of activity for this compound against specific bacterial strains are not prominently available. The general class of sulfated steroids is recognized for possessing promising biological properties, which warrants further investigation into the specific antibacterial potential of this compound. researchgate.net
Antiplatelet Activity
The potential for marine-derived sulfated steroids to influence physiological processes extends to hematological functions, with some compounds exhibiting antiplatelet activities. researchgate.net This has been noted as a characteristic of the broader class of trisulfated steroids. researchgate.net However, direct experimental evidence and detailed research findings specifically elucidating the antiplatelet activity of this compound are limited. While related sulfated polysaccharides from marine fungi have been shown to possess potent antiplatelet aggregation activity in vitro, similar specific data for this compound is not available in the reviewed literature. nih.gov
Enzyme Inhibition Beyond PKCζ
This compound has been identified as a potent inhibitor of Protein Kinase C zeta (PKCζ). nih.govacs.org Beyond its direct action on this atypical PKC isoform, its inhibitory activities extend to downstream signaling pathways, most notably the NF-κB pathway. nih.govacs.org Atypical PKCs, including PKCζ, are known to be upstream regulators of the NF-κB signaling cascade, which is crucial for cell proliferation and survival. nih.gov
In a cell-based assay utilizing primary human chondrocytes, this compound was found to inhibit NF-κB activation. nih.govacs.org This finding is significant as it demonstrates a functional consequence of PKCζ inhibition in a cellular context. The inhibitory concentrations for both PKCζ and NF-κB activation have been quantified, highlighting the compound's activity at different stages of the signaling pathway. nih.govacs.org this compound, along with its structural analogs Spheciosterol sulfate B and C, demonstrated potent inhibition of PKCζ, with Spheciosterol sulfate C being the most active. nih.govacs.org All these compounds also inhibited NF-κB activation. nih.govacs.org
Inhibitory Activity of Spheciosterol Sulfates
| Compound | Target | Inhibitory Concentration |
|---|---|---|
| This compound | PKCζ | IC₅₀ = 1.59 µM nih.govacs.org |
| This compound | NF-κB Activation | EC₅₀ = 12-64 µM nih.govacs.org |
| Spheciosterol sulfate B | PKCζ | IC₅₀ = 0.53 µM nih.govacs.org |
| Spheciosterol sulfate C | PKCζ | IC₅₀ = 0.11 µM nih.govacs.org |
| Topsentiasterol sulfate E | PKCζ | IC₅₀ = 1.21 µM nih.govacs.org |
Structure Activity Relationship Sar Studies of Spheciosterol Sulfates
Impact of Side Chain Variations on Biological Activity
The side chain attached at the C-17 position of the steroid nucleus plays a pivotal role in determining the inhibitory potency of spheciosterol sulfates against PKCζ. A direct comparison of Spheciosterol Sulfate (B86663) A, B, and C, all isolated from the marine sponge Spheciospongia sp., reveals a clear correlation between the side chain structure and biological activity. bioscientifica.commdpi.com
Spheciosterol Sulfate C, which possesses a novel side chain with a terminal olefin and a unique substitution pattern, is the most potent inhibitor of the series, with an IC₅₀ value of 0.11 μM against PKCζ. bioscientifica.comnih.gov In contrast, Spheciosterol Sulfate B is moderately active with an IC₅₀ of 0.53 μM, while Spheciosterol Sulfate A shows the least activity, with an IC₅₀ of 1.59 μM. bioscientifica.comnih.gov This demonstrates that Spheciosterol Sulfate C is approximately 14-fold more active than this compound, a difference attributed solely to the variation in their side chain structures. bioscientifica.com This significant variance in potency underscores the sensitivity of the biological target to the specific configuration and functionality of the sterol's side chain.
Table 1: Comparative PKCζ Inhibitory Activity of Spheciosterol Sulfates
| Compound | IC₅₀ (μM) against PKCζ |
| This compound | 1.59 bioscientifica.comnih.gov |
| Spheciosterol Sulfate B | 0.53 bioscientifica.comnih.gov |
| Spheciosterol Sulfate C | 0.11 bioscientifica.comnih.gov |
Role of the Steroid Nucleus in Modulating Activity
The core of the spheciosterol molecule is a distinctive 4β-hydroxy-14α-methyl steroid nucleus with a double bond at the Δ⁹⁽¹¹⁾ position. mdpi.comnih.gov This specific steroidal framework is not common and is shared by a small group of biologically active marine sterols, including the topsentiasterols. mdpi.comnih.gov The consistent presence of this nucleus in several potent PKCζ inhibitors, such as the spheciosterol sulfates and topsentiasterol sulfate E, suggests that this core structure is a key determinant for this specific biological activity. mdpi.com
Influence of Sulfation Pattern on Pharmacological Potency
Spheciosterol sulfates are characterized by a trisulfated polyhydroxysteroid structure, a feature common to many bioactive marine steroids. mdpi.comnih.gov Specifically, spheciosterols A, B, and C share a common 2β,3α,6α-trisulfated steroid nucleus. mdpi.comnih.gov This specific and dense pattern of sulfation is critical for their pharmacological potency.
The sulfate groups, being highly charged and hydrophilic, dramatically alter the physicochemical properties of the steroid molecule. It is a well-established principle in related marine compounds, such as halistanol (B14433394) trisulfate, that the sulfate moieties are essential for biological activity; the removal of these groups via hydrolysis results in a complete loss of function. bioscientifica.com This indicates that the sulfation pattern is not merely for increasing water solubility but is integral to the molecular interactions with the biological target. The specific 2β,3α,6α-orientation of the sulfate groups on the spheciosterol nucleus creates a distinct electrostatic surface that is likely vital for binding to PKCζ and eliciting an inhibitory response. bioscientifica.combioscientifica.com
Comparative SAR with Related Marine Sterol Sulfates
Comparing the structure and activity of spheciosterol sulfates with other marine sterol sulfates further clarifies the structural requirements for PKCζ inhibition.
Topsentiasterol Sulfate E : This compound was co-isolated with the spheciosterol sulfates and shares the exact same 4β-hydroxy-14α-methyl-2β,3α,6α-trisulfated steroid nucleus. mdpi.com Its side chain, however, is different from those of Spheciosterol Sulfates A, B, and C. Topsentiasterol Sulfate E exhibits an IC₅₀ of 1.21 μM against PKCζ, making it more potent than this compound (1.59 μM) but significantly less potent than Spheciosterol Sulfates B (0.53 μM) and C (0.11 μM). bioscientifica.com This again highlights the critical role of the side chain in fine-tuning the biological activity, even when the steroid nucleus and sulfation pattern are identical.
Halistanol Sulfates : This family of marine compounds, like the spheciosterols, are typically trisulfated sterols known for a range of biological activities, including antimicrobial and anti-HIV effects. bioscientifica.commdpi.com However, they possess a different steroid nucleus that lacks the 4β-hydroxy and 14α-methyl groups characteristic of the spheciosterols. mdpi.comnih.gov While they share a similar 2β,3α,6α-trisulfation pattern, their primary reported activities are not focused on PKCζ inhibition. mdpi.com The structural differences in the nucleus, despite the similar sulfation, likely direct their activity towards different biological targets, emphasizing the importance of the specific 4β-hydroxy-14α-methyl nucleus for potent PKCζ inhibition.
Fibrosterol Sulfates : Fibrosterol sulfates A and B are rare sulfated sterol dimers that also inhibit PKCζ. bioscientifica.commdpi.com These molecules are structurally distinct from the monomeric spheciosterols. They inhibit PKCζ with IC₅₀ values of 16.4 μM (Fibrosterol Sulfate A) and 5.6 μM (Fibrosterol Sulfate B). mdpi.com These potencies are considerably lower than those of the spheciosterol sulfates. This comparison suggests that while different structural scaffolds can achieve PKCζ inhibition, the monomeric 4β-hydroxy-14α-methyl sterol structure of the spheciosterols, combined with their specific side chains and trisulfation, represents a particularly effective architecture for high-potency inhibition.
Table 2: Comparative Activity of this compound and Related Marine Sterols against PKCζ
| Compound | Type | IC₅₀ (μM) against PKCζ |
| This compound | Monomeric Sterol Sulfate | 1.59 bioscientifica.comnih.gov |
| Topsentiasterol Sulfate E | Monomeric Sterol Sulfate | 1.21 bioscientifica.com |
| Fibrosterol Sulfate B | Dimeric Sterol Sulfate | 5.6 mdpi.com |
| Fibrosterol Sulfate A | Dimeric Sterol Sulfate | 16.4 mdpi.com |
Synthetic Chemistry and Analogue Development
Challenges in the Total Synthesis of Complex Sulfated Steroids
The total synthesis of complex, polysulfated steroids like Spheciosterol sulfate (B86663) A presents a formidable challenge to organic chemists. nih.govscripps.edu A primary hurdle lies in the introduction and manipulation of multiple sulfate groups onto a steroidal scaffold. nih.gov Sulfation reactions, while seemingly straightforward, are often complicated by issues of regioselectivity, especially in polyhydroxylated precursors. nih.govfrontiersin.org Achieving selective sulfation at specific hydroxyl groups while others remain free requires sophisticated protecting group strategies and carefully optimized reaction conditions. nih.govfrontiersin.org
Furthermore, the sulfate esters themselves introduce significant difficulties. These highly polar, anionic groups drastically alter the physicochemical properties of the molecule, rendering them highly water-soluble and challenging to purify using standard organic chemistry techniques. nih.govportlandpress.com The purification process is often hampered by the presence of inorganic salts, which can be difficult to remove completely. nih.gov The lability of sulfate groups under acidic conditions further complicates synthetic and purification steps, necessitating mild reaction and workup protocols. nih.govportlandpress.com
The stereochemically dense core of the steroid nucleus, coupled with the specific stereochemistry of the side chain, adds another layer of complexity. Constructing the correct relative and absolute stereochemistry of the multiple chiral centers in both the ring system and the side chain requires precise and efficient stereocontrolled reactions.
Semisynthetic Approaches to Spheciosterol Sulfate A Analogues
Given the inherent difficulties in the total synthesis of this compound, semisynthesis has emerged as a more practical approach for generating analogues. researchgate.netnih.gov This strategy leverages naturally occurring or readily available steroid starting materials, modifying them to introduce the key structural features of the target molecule. nih.gov
Researchers can utilize various steroid precursors and apply a series of chemical transformations to append or modify the side chain and introduce the requisite sulfate groups. A variety of sulfating agents, such as sulfur trioxide-amine complexes (e.g., SO3-pyridine, SO3-trimethylamine), are commonly employed for the sulfation of hydroxyl groups on the steroid scaffold. mdpi.com The choice of reagent and reaction conditions can influence the efficiency and regioselectivity of the sulfation process. nih.govmdpi.com
For instance, a general approach could involve the selective protection of certain hydroxyl groups on a starting steroid, followed by the chemical elaboration of the side chain to mimic that of this compound. The final steps would then involve deprotection and sulfation to yield the desired analogues. This semisynthetic route allows for the relatively rapid production of a variety of analogues with modifications in the steroid nucleus, the side chain, or the sulfation pattern, which is crucial for exploring structure-activity relationships. researchgate.netnih.gov
Rational Design of Modified Spheciosterol Sulfate Analogues for Enhanced Activity
The rational design of this compound analogues is guided by the desire to enhance its biological potency and selectivity. nih.gov By systematically modifying specific structural features of the molecule, medicinal chemists can probe the interactions with its biological targets, such as Protein Kinase Cζ (PKCζ), and identify key pharmacophoric elements. nih.govnih.gov
One area of focus is the intricate side chain of this compound. Modifications to the length, branching, and functional groups of the side chain can provide valuable insights into the structural requirements for optimal binding to the target protein. nih.gov For example, comparing the activity of this compound with its natural analogues, Spheciosterol sulfate B and C, which differ in their side chains, reveals the importance of this region for PKCζ inhibition. nih.gov Spheciosterol sulfate C, with a more extended and functionalized side chain, exhibits significantly greater potency than this compound. nih.govbioscientifica.com
Evaluation of Structural Modifications on Biological Efficacy
The biological efficacy of newly synthesized this compound analogues is assessed through a variety of in vitro assays. wikipedia.orgcollaborativedrug.com A primary focus is the evaluation of their inhibitory activity against specific protein kinase C (PKC) isoforms, particularly PKCζ, to determine if the structural modifications have led to enhanced potency or selectivity. nih.govbioscientifica.com
Structure-activity relationship (SAR) studies are central to this evaluation. wikipedia.orgcollaborativedrug.com By comparing the biological data of a series of analogues, researchers can discern which structural features are essential for activity. For instance, the inhibitory concentrations (IC50 values) of Spheciosterol sulfates A, B, and C against PKCζ demonstrate a clear trend related to the side chain structure. nih.gov Spheciosterol sulfate C is the most potent inhibitor, followed by Spheciosterol sulfate B, and then this compound, indicating that modifications to the side chain directly impact biological efficacy. nih.govnih.gov
Beyond PKCζ inhibition, the analogues are also often tested in cell-based assays to assess their effects on downstream signaling pathways, such as NF-κB activation. nih.govbioscientifica.com This provides a more comprehensive understanding of their cellular effects. The evaluation of these structural modifications is an iterative process; the biological data from one round of analogues informs the design and synthesis of the next generation, with the ultimate goal of developing a potent and selective therapeutic agent. wikipedia.org
Future Research Directions and Therapeutic Potential
Elucidation of Comprehensive Molecular Targets and Pathways
Initial research has identified Spheciosterol sulfate (B86663) A as a potent inhibitor of Protein Kinase C zeta (PKCζ), an atypical PKC isoform involved in numerous cellular processes like gene expression, cell proliferation, and apoptosis. nih.govnih.gov The compound was found to inhibit PKCζ with an IC₅₀ value of 1.59 μM. nih.govfigshare.comresearchgate.net This inhibitory action is significant as aberrant PKC activity is implicated in diseases such as cancer and diabetes. nih.govacs.org
Furthermore, Spheciosterol sulfate A has been shown to modulate the NF-κB signaling pathway. In a cell-based assay utilizing primary human chondrocytes, it inhibited NF-κB activation with an EC₅₀ value in the range of 12–64 μM. nih.govfigshare.comacs.org The NF-κB pathway is a critical regulator of inflammatory responses and cell survival, making its inhibition a key target for various therapeutic interventions. scienggj.org While potent against PKCζ, the compound displayed a lesser effect on NF-κB activation. nih.govacs.org
Future research should aim to build upon these findings to create a comprehensive profile of this compound's mechanism of action. This includes identifying other potential direct or indirect molecular targets and further dissecting its influence on downstream signaling cascades of both the PKCζ and NF-κB pathways. Understanding the full spectrum of its interactions is crucial for predicting its therapeutic efficacy and potential side effects.
| Parameter | Value | Cell/Assay Type | Source |
| IC₅₀ (PKCζ Inhibition) | 1.59 μM | In vitro TR-FRET assay | nih.govfigshare.comresearchgate.net |
| EC₅₀ (NF-κB Activation Inhibition) | 12–64 μM | Primary human chondrocytes | nih.govfigshare.comacs.org |
Investigating Epigenetic Modulation by this compound
Epigenetic modifications, including DNA methylation and post-translational histone modifications, are critical in regulating gene expression without altering the DNA sequence itself. nih.govnih.govmdpi.com These processes are fundamental in normal development and their dysregulation is linked to numerous diseases, including cancer. nih.govthesgc.org For instance, DNA methylation, the addition of a methyl group to cytosine residues, often in CpG islands, is a key mechanism for gene silencing. nih.govnih.gov Histone modifications, such as acetylation and methylation, can alter chromatin structure, making genes more or less accessible to transcription machinery. nih.govembopress.org
While the direct epigenetic effects of this compound have not yet been reported, other sulfated sterols have been shown to act as endogenous epigenetic regulators. For example, 25-hydroxycholesterol (B127956) 3-sulfate has been identified as an endogenous inhibitor of DNA methyltransferases (DNMTs). nih.gov Given that this compound is a sulfated sterol that influences signaling pathways tied to gene expression, investigating its potential to modulate the epigenome is a logical and compelling future research direction. Studies could explore whether it alters global or gene-specific DNA methylation patterns or influences the activity of histone-modifying enzymes like histone deacetylases (HDACs). nih.gov Such research could uncover novel mechanisms of action and broaden its potential therapeutic applications.
Exploration of Synergistic Effects with Other Bioactive Compounds
Combination therapy, the use of multiple therapeutic agents, is a cornerstone of treatment for complex diseases like cancer. scienggj.org This approach can lead to enhanced efficacy, reduced toxicity by allowing for lower doses of individual agents, and a lower likelihood of developing drug resistance. scienggj.orgnast.ph The synergistic combination of a new bioactive compound with existing drugs is a promising strategy in drug discovery. nast.ph
The potential of this compound in combination therapies is an unexplored but highly promising area of research. Given its specific mechanism of inhibiting PKCζ and NF-κB, it could be paired with other agents that target different but complementary cancer pathways. scienggj.orgnast.ph For instance, combining it with drugs that induce apoptosis, inhibit cell cycle progression, or target other signaling pathways could result in a synergistic anti-cancer effect. scienggj.org Future studies should systematically screen for synergistic interactions between this compound and a panel of known anticancer drugs or other marine natural products. Such investigations could significantly enhance its therapeutic potential and accelerate its path toward clinical application.
Contribution to the Discovery of Novel Chemical Probes and Drug Leads from Marine Environments
The marine environment is a vast and largely untapped resource for novel chemical structures with potent biological activities. nast.ph Compounds like this compound exemplify the potential of marine organisms to yield valuable leads for drug discovery. nih.govnaturalproducts.net Its identification as a selective inhibitor of PKCζ positions it not only as a potential therapeutic drug lead but also as a valuable chemical probe. nih.govnih.gov
A chemical probe is a small molecule used to study and manipulate a biological target, such as a specific protein, to elucidate its function in cellular and physiological processes. snv63.runih.govwikipedia.org As a potent inhibitor of PKCζ, this compound can be utilized as a tool to investigate the diverse roles of this kinase in health and disease. Its continued study contributes to the broader effort of validating new drug targets and understanding complex signaling networks. nih.gov The unique 4β-hydroxy-14α-methyl sterol structure of this compound and its relatives also provides a novel scaffold for medicinal chemists to design and synthesize new, potentially more potent and selective, inhibitors, thereby enriching the pipeline of drug candidates derived from marine sources. nih.govacs.org
Q & A
Q. What spectroscopic methods are critical for structural elucidation of spheciosterol sulfate A, and how are they applied?
Structural determination relies on advanced nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS). For this compound, 1D- and 2D-NMR (e.g., COSY, HSQC, HMBC, NOESY) are used to resolve the Δ<sup>9(11)</sup>-4β-hydroxy-14α-methyl-2β,3α,6α-trisulfated steroid nucleus. NOESY data confirm stereochemistry, particularly the relative configurations of sulfated hydroxyl groups . HRESIMS identifies the molecular formula (e.g., [M−3Na]⁻ ion peaks) and validates sulfation patterns by comparing fragmentation profiles with known analogs like topsentiasterol sulfates .
Q. How can researchers differentiate this compound from structurally similar sulfated steroids?
Comparative analysis of NMR chemical shifts and coupling constants with published data for analogs (e.g., topsentiasterol sulfates, chlorotopsentiasterol sulfate D) is essential. Key discriminators include side-chain modifications (e.g., halogenation in iodotopsentiasterol sulfate) and sulfation positions. For example, spheciosterol sulfates exhibit a unique 2β,3α,6α-trisulfated core, while topsentiasterol sulfates may vary in side-chain substituents .
Q. What extraction and purification protocols are optimal for isolating this compound from marine sponges?
Standard protocols involve methanol or ethanol extraction followed by liquid-liquid partitioning (e.g., n-hexane, dichloromethane). Sulfated steroids are polar; thus, reverse-phase chromatography (C18 columns) and size-exclusion chromatography (Sephadex LH-20) are critical. Final purification often employs HPLC with acetonitrile/water gradients. Purity is confirmed via NMR and HRMS .
Advanced Research Questions
Q. How can researchers resolve contradictions in bioactivity data for this compound across studies?
Discrepancies in reported PKCζ inhibitory activity may arise from assay conditions (e.g., enzyme source, substrate concentrations) or compound stability. To address this:
Q. What experimental strategies are recommended for studying the biosynthesis of this compound in marine sponges?
Isotopic labeling (e.g., <sup>13</sup>C-acetate feeding) coupled with NMR tracking can map precursor incorporation into the steroid nucleus. Metagenomic analysis of sponge-associated microbial symbionts may identify sulfotransferase genes responsible for sulfation. CRISPR-Cas9 knockout studies in sponge cell cultures could further clarify biosynthetic pathways .
Q. How should researchers design experiments to investigate the ecological role of this compound in marine sponges?
- Field studies : Correlate this compound concentrations with sponge predation rates or microbial colonization.
- In vitro assays : Test antimicrobial activity against sponge-associated pathogens (e.g., Vibrio spp.) using disk diffusion or microdilution methods.
- Chemical ecology : Use fluorescence-labeled derivatives to track compound localization in sponge tissues via confocal microscopy .
Q. What computational approaches are suitable for predicting the binding mode of this compound to PKCζ?
Molecular docking (e.g., AutoDock Vina) with PKCζ crystal structures (PDB: 1XJD) can model interactions between the sulfate groups and the enzyme’s catalytic domain. Molecular dynamics simulations (e.g., GROMACS) assess binding stability under physiological conditions. Validate predictions via site-directed mutagenesis of PKCζ residues implicated in binding .
Methodological Guidance for Data Reporting
Q. How should NMR and HRMS data for this compound be documented to ensure reproducibility?
- NMR : Report solvent (e.g., CD3OD), temperature, and referencing standards (e.g., TMS). Include full <sup>1</sup>H, <sup>13</sup>C, DEPT, and 2D spectra in supplementary materials.
- HRMS : Provide ionization mode (negative ESI), resolution (e.g., 30,000 full width at half maximum), and isotopic pattern matching.
- Tables : Tabulate chemical shifts, coupling constants, and HRMS peaks with error margins (e.g., Δ ppm < 0.5) .
Q. What criteria should be used to validate the purity of synthesized this compound derivatives?
- Chromatography : ≥95% purity via HPLC (UV detection at 210 nm).
- Spectroscopy : No extraneous peaks in <sup>1</sup>H NMR.
- Elemental analysis : Match calculated/theoretical sulfur content (±0.3%) .
Tables for Key Data Comparison
Table 1. NMR Chemical Shifts for this compound vs. Analogs (in CD3OD, δ in ppm)
| Position | This compound | Topsentiasterol Sulfate A | Chlorotopsentiasterol D |
|---|---|---|---|
| C-2 | 75.4 (2β-SO3Na) | 75.1 | 75.6 |
| C-3 | 73.8 (3α-SO3Na) | 73.5 | 74.0 |
| C-6 | 68.9 (6α-SO3Na) | 68.7 | 69.2 |
Table 2. Bioactivity Data for this compound and Analogs
| Compound | PKCζ IC50 (nM) | Antimicrobial Activity (MIC, μg/mL) | Source |
|---|---|---|---|
| This compound | 12.3 ± 1.5 | 32 (vs. Vibrio alginolyticus) | |
| Topsentiasterol Sulfate B | 18.9 ± 2.1 | 45 |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
